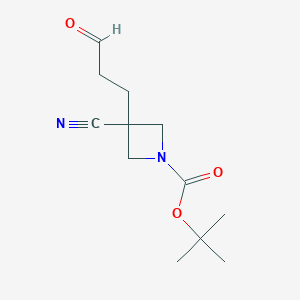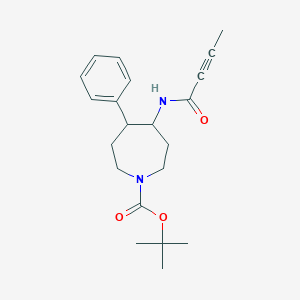![molecular formula C26H23ClN2O3S B2430370 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 850933-00-5](/img/structure/B2430370.png)
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H23ClN2O3S and its molecular weight is 478.99. The purity is usually 95%.
BenchChem offers high-quality 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthetic Approaches
Research has developed novel synthetic pathways to create complex quinoline and indole derivatives, highlighting methodologies that yield high specificity and efficiency. For instance, the catalyzed synthesis of quinolines showcases the versatility and potential of these compounds in organic synthesis, offering a foundation for further modification and application in various chemical contexts (R. Venkatesham et al., 2012).
Characterization and Structural Analysis
Detailed structural characterization of compounds within this chemical family, through techniques like NMR, IR spectroscopy, and elemental analysis, provides crucial insights into their molecular configurations and potential reactivity patterns. Such analyses are pivotal for understanding the inherent chemical properties that might be leveraged in further applications (Wen‐Hua Sun et al., 2007).
Potential Applications
Catalysis and Reactivity
The catalytic behavior of metal complexes containing quinoline and indole derivatives has been explored, particularly in the context of ethylene reactivity. These studies indicate potential applications in polymer science and materials engineering, where such catalysts could be used to influence polymerization processes and create materials with novel properties (Wen‐Hua Sun et al., 2007).
Medicinal Chemistry Applications
Some derivatives within this chemical family have shown promising biological activities, including antiproliferative effects. This suggests potential for the development of new therapeutic agents, particularly in the realm of cancer research, where such compounds might act through mechanisms like DNA intercalation or enzyme inhibition (L. D. Via et al., 2008).
Material Science and Engineering
The structural and electronic properties of these compounds, particularly when complexed with metals or incorporated into larger molecular frameworks, offer intriguing possibilities for the development of new materials. These materials might find applications in electronics, photonics, or as components of catalytic systems, driven by the unique electronic properties imparted by the quinoline and indole frameworks.
Propriétés
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c27-21-13-11-19(12-14-21)16-28-17-25(22-8-2-4-10-24(22)28)33(31,32)18-26(30)29-15-5-7-20-6-1-3-9-23(20)29/h1-4,6,8-14,17H,5,7,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQEKDBBGDGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B2430293.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2430294.png)
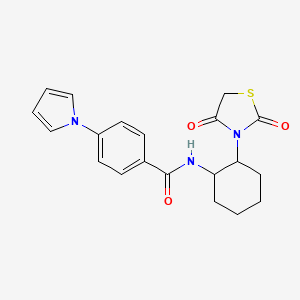
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-2-carbonitrile](/img/structure/B2430296.png)
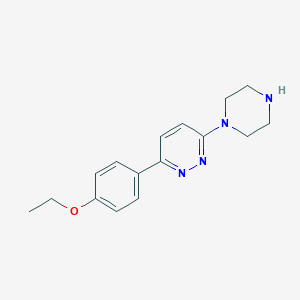
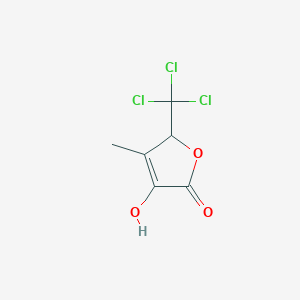


![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2430307.png)
